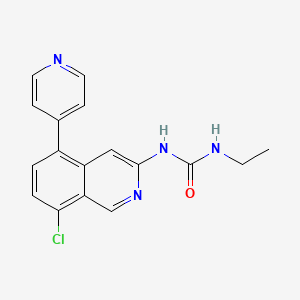![molecular formula C6H12N2 B12844751 (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional framework that can impart unique physicochemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the nucleophilic addition of hydrazine to a suitable bicyclo[1.1.1]pentane precursor. This reaction often requires specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently .
Industrial Production Methods
Industrial production methods for (3-Methyl-1-bicyclo[11 scalable methods for the synthesis of bicyclo[1.1.1]pentane derivatives have been developed, which could potentially be adapted for the production of this compound .
化学反応の分析
Types of Reactions
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in materials science for the development of new materials with unique properties.
作用機序
The mechanism of action of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, potentially altering their function. The hydrazine group can form hydrogen bonds or participate in redox reactions, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Hydrazine derivatives: Compounds with similar hydrazine groups but different core structures.
Uniqueness
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to the combination of the bicyclo[1.1.1]pentane core and the hydrazine group. This combination imparts unique physicochemical properties, making it a valuable compound for various applications .
特性
分子式 |
C6H12N2 |
|---|---|
分子量 |
112.17 g/mol |
IUPAC名 |
(3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C6H12N2/c1-5-2-6(3-5,4-5)8-7/h8H,2-4,7H2,1H3 |
InChIキー |
SJKTWPBCEQDNCF-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


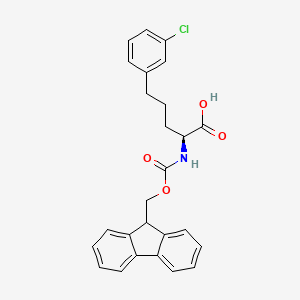


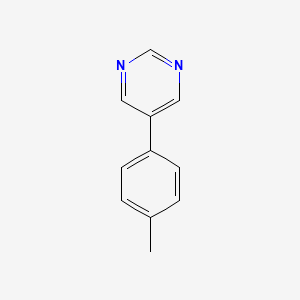
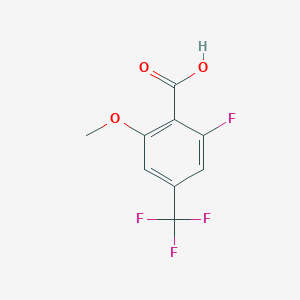
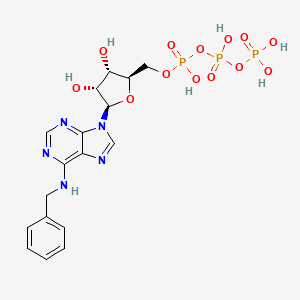
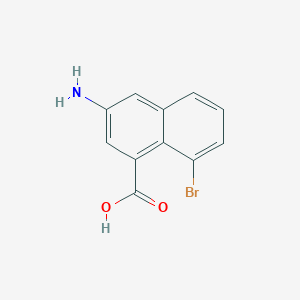
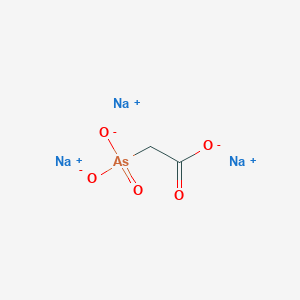
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
